6-Pyrrolidino-7-deazapurine
CAS No.: 90870-68-1
Cat. No.: VC20751379
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 90870-68-1 |
---|---|
Molecular Formula | C10H12N4 |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) |
Standard InChI Key | IWEVZVZLDUSNNB-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=NC=NC3=C2C=CN3 |
Canonical SMILES | C1CCN(C1)C2=NC=NC3=C2C=CN3 |
6-Pyrrolidino-7-deazapurine is a synthetic compound classified under the category of deazapurines, which are structural analogs of purines. This compound is notable for its unique pyrrolidine substituent at the 6-position and its potential biological activities, particularly in medicinal chemistry.
Synonyms
6-Pyrrolidino-7-deazapurine is known by several synonyms, including:
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4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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1-{7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE
Synthesis and Reactions
The synthesis of 6-Pyrrolidino-7-deazapurine has been explored through various methods, including nucleophilic substitutions and cycloadditions. One notable approach involves the alkylation of 2-amino-6-triazolylpurines and related compounds.
Synthetic Pathways
Recent studies have demonstrated that the compound can be synthesized with moderate yields using regioselective reactions:
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C–H Imidation: A method developed for modifying the deazapurine scaffold to yield derivatives with potential biological activity .
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Nucleophilic Aromatic Substitution: This process allows for the introduction of various substituents at specific positions on the deazapurine ring .
Key Findings:
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Structure-Activity Relationship (SAR): Studies have identified that modifications at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine scaffold can enhance antiviral efficacy .
Cytotoxicity and Fluorescence
In addition to antiviral properties, compounds in the deazapurine series have shown low cytotoxicity and favorable fluorescence characteristics, making them suitable for cellular labeling studies .
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